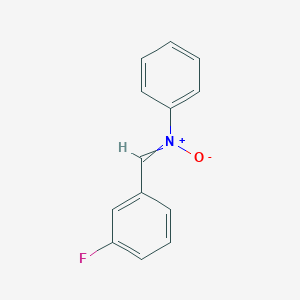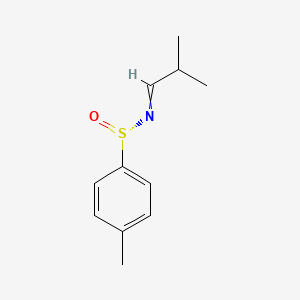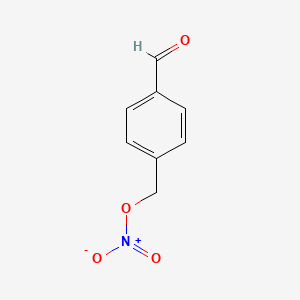
(4-Formylphenyl)methyl nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Formylphenyl)methyl nitrate is an organic compound characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a methyl nitrate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Formylphenyl)methyl nitrate typically involves a multi-step process. One common method starts with the nitration of toluene to form nitrotoluene, followed by the oxidation of the methyl group to a formyl group, resulting in 4-formylnitrobenzene. The final step involves the nitration of the formyl group to produce this compound .
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (4-Formylphenyl)methyl nitrate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-Formylbenzoic acid.
Reduction: 4-Formylphenylamine.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
(4-Formylphenyl)methyl nitrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of (4-Formylphenyl)methyl nitrate involves its interaction with specific molecular targets. The nitrate group can release nitric oxide, which acts as a signaling molecule in various biological pathways. The formyl group can participate in nucleophilic addition reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
4-Formylphenyl-N-phenylcarbamate: Known for its antimicrobial activity.
4-Formylphenylboronic acid: Used in organic synthesis and as an enzyme inhibitor.
4-Nitrobenzaldehyde: A precursor in the synthesis of various organic compounds
Uniqueness: (4-Formylphenyl)methyl nitrate is unique due to the presence of both a formyl group and a nitrate group, which confer distinct chemical reactivity and potential applications. Its ability to release nitric oxide and participate in electrophilic aromatic substitution reactions sets it apart from other similar compounds.
Propiedades
Número CAS |
198978-87-9 |
|---|---|
Fórmula molecular |
C8H7NO4 |
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
(4-formylphenyl)methyl nitrate |
InChI |
InChI=1S/C8H7NO4/c10-5-7-1-3-8(4-2-7)6-13-9(11)12/h1-5H,6H2 |
Clave InChI |
LLQZLKZEJDXBDS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CO[N+](=O)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methylphenyl)ethylidene]hydroxylamine](/img/structure/B12569508.png)

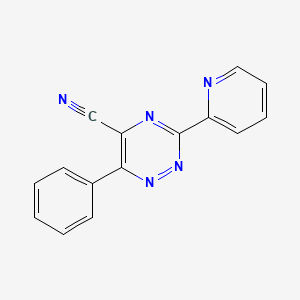
![1H-Pyrazolo[3,4-d]thiazol-5-amine](/img/structure/B12569521.png)
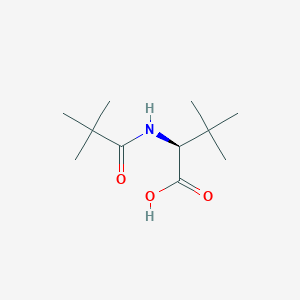
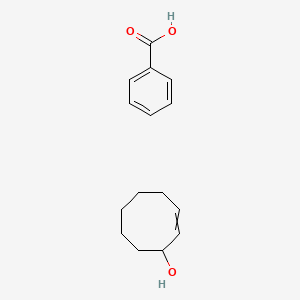
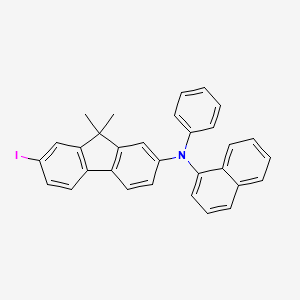

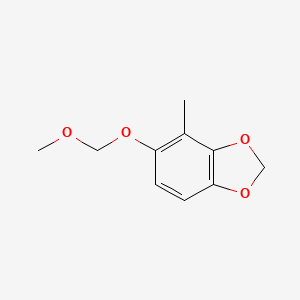
![2-Fluoro-4'-heptyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12569560.png)
![Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)-](/img/structure/B12569567.png)
![N-[3-(Tribromomethanesulfonyl)benzoyl]glycine](/img/structure/B12569572.png)
